molecular formula C9H11BrN2O4S B2801715 2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid CAS No. 1312697-86-1

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

Cat. No. B2801715
CAS RN: 1312697-86-1
M. Wt: 323.16
InChI Key: NLIIGKBWKJQUEF-UHFFFAOYSA-N
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Description

“2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1312697-86-1 . It has a molecular weight of 323.17 and its molecular formula is C9H11BrN2O4S . The compound is also known by its IUPAC name, 2-bromo-5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis of Peptide Derivatives

This compound has been utilized in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. The research demonstrates the preparation of a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, which were extended to corresponding dipeptide 4-nitroanilides, showcasing its utility in peptide synthesis and modification (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Development of Novel Organic Compounds

Research has shown the compound's role in creating novel 2-amino-1,3-thiazole-5-carboxylates through innovative synthetic methods, including ultrasonic and thermally mediated nucleophilic displacement, highlighting its significance in the development of new organic molecules with potential applications in various fields (Baker & Williams, 2003).

Advanced Synthetic Techniques

An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid, closely related to the compound , demonstrates advancements in synthetic chemistry, providing efficient pathways for producing such thiazole derivatives with high purity and well-defined structures (Zhou, 2009).

properties

IUPAC Name

2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIIGKBWKJQUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (1.72 g, 10 mmol) in DCM (50 mL) was added in three portions NBS (1.95 g, 11 mmol); the reaction mixture was stirred at ambient temperature for 1 h. Reaction was concentrated in vacuo; resulted residue was purified by silica gel column chromatography (6:1 Pet-ether-EtOAc) to afford 2-bromo-5-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (1.75 g, 70%) as white solid: 1H-NMR (CDCl3, 500 MHz) δ (ppm): 13.65 (s, 1H), 10.03 (s, 1H), 1.49 (s, 9H). MS (ESI) m/z: 324 [M+H+]
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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